Dihydromorin

Description

Contextualization of Dihydromorin within the Flavanonol Subclass of Flavonoids

This compound is a naturally occurring chemical compound classified within the flavanonol subclass of flavonoids. ontosight.aiwikipedia.orgonelook.com Flavonoids are a large and diverse group of polyphenolic secondary metabolites found extensively in plants, contributing to pigmentation and various physiological functions. nih.govresearchgate.net The basic structure of a flavonoid consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).

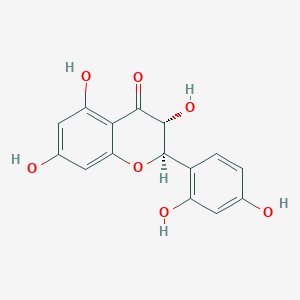

Flavonoids are categorized into several subgroups based on the structural characteristics of the C ring, such as its degree of oxidation and the position where the B ring is attached. nih.gov The flavanonols, also known as dihydroflavonols, are distinguished by a hydroxyl group (-OH) at position 3 and a ketone group at position 4 of the C ring. nih.gov this compound, with its full chemical name (2R,3R)-2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-Benzopyran-4-one, fits this structural definition. chembk.com It is structurally a derivative of morin, another well-known flavonoid. ontosight.ai this compound is found in various plant species, particularly within the Moraceae family, including Morus nigra (Black mulberry), Morus alba (White mulberry), and Artocarpus heterophyllus (Jackfruit). wikipedia.orgnih.govspandidos-publications.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₅H₁₂O₇ | wikipedia.orgbiosynth.comfda.gov |

| Molar Mass | 304.25 g/mol | wikipedia.orgbiosynth.comfda.gov |

| CAS Number | 18422-83-8 | biosynth.comknapsackfamily.com |

| Stereochemistry | (2R,3R) | ontosight.aichembk.com |

| Synonym | (+)-Dihydromorin | fda.gov |

Overview of Historical and Contemporary Research Significance of this compound

Research into this compound spans from its identification in plants used in traditional medicine to contemporary investigations into its specific biological activities in controlled laboratory settings. spandidos-publications.com Historically, plants containing this compound, such as those from the Artocarpus genus, have been used in folk medicine for various purposes. spandidos-publications.com

Contemporary scientific research has focused on elucidating the specific mechanisms and potential applications of purified this compound. A significant area of study is its role as an antioxidant, where it functions by neutralizing reactive oxygen species, thereby helping to protect cells from oxidative damage. biosynth.com

Further research has highlighted its anti-inflammatory properties. ontosight.aibiosynth.com Studies have shown that this compound can inhibit the chemotactic activity of polymorphonuclear neutrophils (PMNs) and the production of reactive oxygen species in various immune cells. researchgate.net One study reported a potent inhibitory effect on the myeloperoxidase (MPO) activity of PMNs, with an IC₅₀ value significantly lower than that of the standard anti-inflammatory drug indomethacin. researchgate.net

The antimicrobial potential of this compound has also been a subject of investigation. ontosight.ai It has demonstrated a strong antibacterial effect against Streptococcus pyogenes, a bacterium responsible for a range of human infections. researchgate.netmicrobiochemjournal.com

Another key area of contemporary research is its function as an enzyme inhibitor. This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. wikipedia.orgnih.gov This activity has led to research into its potential as a hypopigmenting or skin-whitening agent. nih.govresearchgate.net Additionally, some studies have noted its ability to inhibit cyclooxygenase. wikipedia.org

Table 2: Selected Research Findings on the Biological Activity of this compound

| Biological Activity | Research Finding | Model System | Source(s) |

|---|---|---|---|

| Anti-inflammatory | Potent inhibition of chemotactic activity of PMNs. | Human Phagocytes | researchgate.net |

| IC₅₀: 5.03 µg/mL | |||

| Anti-inflammatory | Inhibition of Myeloperoxidase (MPO) activity in PMNs. | Human Phagocytes | researchgate.net |

| IC₅₀: 5.24 µg/mL | |||

| Antibacterial | Strong effect against Streptococcus pyogenes. | Broth Microdilution | researchgate.netmicrobiochemjournal.com |

| MIC: 15.62 µg/mL, MBC: 31.25 µg/mL | |||

| Enzyme Inhibition | Inhibits tyrosinase activity. | Mushroom Tyrosinase Assay | nih.gov |

| Enzyme Inhibition | Inhibits cyclooxygenase. | In vitro assay | wikipedia.org |

Propriétés

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWOFDHUQPJCJF-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939807 | |

| Record name | Dihydromorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-83-8 | |

| Record name | Dihydromorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18422-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromorin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydromorin, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC9FB8RFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation from Natural Sources

Botanical Distribution and Diversity of Dihydromorin-Producing Species

This compound is predominantly found within the plant family Moraceae, which encompasses a wide range of trees, shrubs, and lianas. wikipedia.org Research has identified its presence in several genera, with Artocarpus and Morus being the most significant.

Artocarpus heterophyllus, commonly known as jackfruit, is a significant natural source of this compound. wikipedia.orgphcogrev.com This compound is one of many flavonoids, including morin, artocarpin, and norartocarpetin, that have been isolated from this plant. phcogrev.comresearchgate.netijarm.comphcogrev.com Various parts of the jackfruit tree contain these phytochemicals, but this compound is notably concentrated in the wood and heartwood. nih.govmicrobiochemjournal.comresearchgate.net Its presence contributes to the diverse chemical profile of the plant, which has been a subject of extensive phytochemical investigation. microbiochemjournal.comd-nb.info An analysis of the heartwood revealed it contains various constituents, including glucosides, lipids, proteins, and cellulose, alongside flavonoids like this compound. phcogrev.com

The genus Morus, particularly Morus alba (white mulberry), is another well-documented source of this compound. wikipedia.orggrowables.com The compound has been isolated from the branches, stems, and wood of the Morus alba tree. nih.govthaiscience.infomdpi.comchemfaces.com Bioassay-guided isolation from the wood of Morus alba has identified trans-dihydromorin among other phenolic compounds. mdpi.com Studies have also reported the presence of this compound and its glycoside derivatives, such as this compound-7-O-β-glucoside, in the stems. thaiscience.infochula.ac.thresearchgate.net Other species within the Moraceae family, including Morus nigra (black mulberry) and Morus mesozygia (African mulberry), also contain this compound. wikipedia.orgpfaf.org The heartwood of Morus mesozygia specifically contains this compound, which is linked to its resistance to wood-rot fungi. pfaf.org

Beyond the prominent Artocarpus and Morus genera, this compound has been identified in other members of the Moraceae family. These include Maclura pomifera (Osage-Orange), Artocarpus dadah, Maclura cochinchinensis, and Cudrania tricuspidata. wikipedia.orgjournalggm.orgnih.gov In Maclura cochinchinensis, this compound is a primary bioactive compound. journalggm.org Similarly, studies on the chemical constituents of Cudrania tricuspidata have successfully isolated and identified this compound from the plant. nih.gov

Table 1: Botanical Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Artocarpus heterophyllus | Moraceae | Wood, Heartwood | wikipedia.orgphcogrev.comnih.govmicrobiochemjournal.comresearchgate.net |

| Morus alba | Moraceae | Wood, Branches, Stems | wikipedia.orggrowables.comnih.govmdpi.comchemfaces.com |

| Morus nigra | Moraceae | Not Specified | wikipedia.org |

| Morus mesozygia | Moraceae | Heartwood | pfaf.org |

| Maclura pomifera | Moraceae | Not Specified | wikipedia.org |

| Maclura cochinchinensis | Moraceae | Not Specified | journalggm.org |

| Artocarpus dadah | Moraceae | Bark, Twigs | wikipedia.org |

| Cudrania tricuspidata | Moraceae | Not Specified | nih.gov |

Morus alba (Mulberry) and Related Species

Advanced Methodologies for Extraction and Purification of this compound

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by sophisticated purification techniques to yield the pure compound.

The initial step in isolating this compound involves extracting the compound from the dried and pulverized plant material using a suitable solvent. The choice of solvent is critical for efficiently dissolving the target flavonoid. Common methods include hot continuous percolation using a Soxhlet apparatus and maceration. phytojournal.com

Methanol and ethanol are frequently employed solvents for this purpose. nih.govmdpi.comjournalggm.orgphytojournal.com For instance, dried branches of Morus alba have been extracted using hot methanol with reflux. nih.gov In some procedures, a defatting step using a non-polar solvent like petroleum ether precedes the main extraction to remove lipids and other interfering substances. google.com After the initial extraction, the crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as methylene chloride, ethyl acetate, and n-butanol, to separate compounds based on their solubility. nih.gov

Following solvent extraction, the resulting crude extract, which contains a mixture of phytochemicals, undergoes further separation and purification using various chromatographic techniques. uni-graz.at Column chromatography is a fundamental method used in this process.

Commonly used stationary phases include:

Silica Gel: this compound has been isolated from extracts of Maclura cochinchinensis and Cudrania tricuspidata using repeated silica gel column chromatography. journalggm.orgnih.gov

Sephadex LH-20: This size-exclusion chromatography medium is widely used for the purification of flavonoids. mdpi.com It has been successfully employed to isolate this compound from fractions of Morus alba and Cudrania tricuspidata extracts. nih.govnih.gov

For more precise separation and analysis, high-performance liquid chromatography (HPLC) is often utilized. journalggm.orguni-graz.atacs.org HPLC can be used to evaluate the composition of extracts and to guide the isolation process. journalggm.org Other techniques like Medium-Pressure Liquid Chromatography (MPLC) and Thin-Layer Chromatography (TLC) are also applied in the purification workflow. nih.govuni-graz.atcmu.ac.th

Table 2: Methodologies for this compound Isolation and Purification

| Technique | Description | Plant Source Example | Reference(s) |

|---|---|---|---|

| Extraction | |||

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | General method for plant materials. | phytojournal.com |

| Methanol Reflux | Extraction with boiling methanol. | Morus alba branches. | nih.gov |

| Solvent Partitioning | Sequential separation using immiscible solvents of different polarities (e.g., CH₂Cl₂, EtOAc, n-BuOH). | Morus alba extract. | nih.gov |

| Purification | |||

| Silica Gel Chromatography | Separation based on polarity using a silica gel stationary phase. | Maclura cochinchinensis, Cudrania tricuspidata. | journalggm.orgnih.gov |

| Sephadex LH-20 | Size-exclusion chromatography to separate molecules by size. | Morus alba, Cudrania tricuspidata. | nih.govnih.govmdpi.com |

| HPLC | High-resolution separation for analysis and purification. | Maclura cochinchinensis, Artocarpus heterophyllus. | journalggm.orguni-graz.atacs.org |

| MPLC | Medium-pressure liquid chromatography for preparative separation. | Morus alba. | nih.gov |

Chemical Synthesis Approaches

Total Synthesis Pathways of Dihydromorin and its Stereoisomers

The total synthesis of flavanonols like this compound is a multi-step process that typically begins with simpler, commercially available phenolic compounds. ebsco.com A common and established route involves the initial synthesis of a chalcone intermediate, followed by an oxidative cyclization to form the characteristic heterocyclic C ring of the flavanonol skeleton.

A plausible pathway for this compound would start with the condensation of a substituted acetophenone and a substituted benzaldehyde. Specifically, the synthesis would involve:

Chalcone Formation: An Aldol condensation reaction between 2,4,6-trihydroxyacetophenone (phloroacetophenone) and 2,4-dihydroxybenzaldehyde. This reaction is typically base-catalyzed and results in the formation of 2',4',2,4,6-pentahydroxychalcone.

Oxidative Cyclization: The resulting chalcone undergoes an oxidative cyclization reaction to form the flavanonol structure. A common method for this step is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes hydrogen peroxide in an alkaline medium. This reaction introduces the 3-hydroxyl group and forms the dihydropyranone ring, yielding a racemic mixture of this compound.

The synthesis of specific stereoisomers requires asymmetric synthesis strategies or the separation of the racemic mixture. rsc.org The laboratory creation of a complete library of stereoisomers allows for the thorough investigation of each isomer's biological activity. nih.govmdpi.commdpi.com

Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC). rsc.orgresearchgate.net

Asymmetric Synthesis: Stereoselective reduction of the corresponding flavone (morin) using chiral reducing agents can yield specific stereoisomers of this compound. Alternatively, asymmetric cyclization of the chalcone intermediate using chiral catalysts can also provide enantiomerically enriched products.

The general approach to the total synthesis of this compound is outlined in the table below.

| Step | Description | Starting Materials | Key Reagents | Product |

| 1 | Aldol Condensation | 2,4,6-Trihydroxyacetophenone, 2,4-Dihydroxybenzaldehyde | Aqueous alkali (e.g., NaOH, KOH) | 2',4',2,4,6-Pentahydroxychalcone |

| 2 | Oxidative Cyclization (AFO Reaction) | 2',4',2,4,6-Pentahydroxychalcone | Hydrogen Peroxide (H₂O₂), Aqueous alkali | Racemic (±)-Dihydromorin |

| 3 | Stereoisomer Separation (Optional) | Racemic (±)-Dihydromorin | Chiral stationary phase (HPLC) | (+)-Dihydromorin, (-)-Dihydromorin |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity (regio- and stereoselectivity) of biocatalysts. nih.govnih.govmdpi.com This hybrid approach is particularly powerful for producing complex, chiral molecules like this compound in an enantiomerically pure form. nih.gov The strategy often involves a chemical synthesis to build a core structure, followed by an enzymatic step to introduce chirality or perform a difficult transformation. pku.edu.cnchemrxiv.org

For this compound, several chemoenzymatic strategies can be envisioned:

Enzymatic Kinetic Resolution: A racemic mixture of this compound, produced via total synthesis, can be resolved using enzymes. Lipases are commonly used to selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. mdpi.com This method provides access to both enantiomers.

Stereoselective Bioreduction: The ketone at the C4 position of the corresponding flavanone (2',4',5,7-tetrahydroxyflavanone) can be stereoselectively reduced to the C4-hydroxyl group of this compound using ketoreductase (KRED) enzymes. By selecting stereocomplementary KREDs, it is possible to synthesize either the cis or trans diastereomer with high selectivity. nih.gov

Enzymatic Hydroxylation: In a biomimetic approach, enzymes like flavin-dependent monooxygenases could potentially be used for the late-stage hydroxylation of a precursor flavonoid, although this is a more complex strategy to implement. nih.gov

The integration of biocatalysis can significantly improve the efficiency and environmental footprint of the synthesis by avoiding complex chiral auxiliary or catalyst systems. mdpi.com

| Enzyme Class | Synthetic Application | Substrate Example | Product | Advantage |

| Lipase | Kinetic Resolution | Racemic (±)-Dihydromorin | (R)-Dihydromorin acetate + (S)-Dihydromorin | High enantioselectivity; access to both enantiomers. mdpi.com |

| Ketoreductase (KRED) | Stereoselective Reduction | 2',4',5,7-Tetrahydroxyflavanone | Specific stereoisomer of this compound | High diastereoselectivity and enantioselectivity. nih.gov |

| Glycosyltransferase | Glycosylation (for derivatives) | This compound | This compound glycoside | Synthesis of naturally occurring glycosylated flavonoids. nih.gov |

Methodological Advancements in Flavanonol Synthesis Applicable to this compound

The synthesis of flavanonols is a mature field, but ongoing research continues to yield methodological advancements that could streamline the synthesis of this compound. These innovations focus on improving efficiency, selectivity, and sustainability.

Advanced Catalysis: The development of new metal-based and organocatalytic systems offers improved control over the stereochemical outcome of key reactions, such as the reduction of flavones or the cyclization of chalcones. mdpi.com This can reduce the reliance on post-synthesis resolution steps.

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can enhance reaction efficiency, reduce reaction times, and improve safety and scalability. This is particularly applicable to the synthesis of intermediates like the chalcone precursor.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT) calculations, can help predict reaction outcomes and optimize conditions before experimentation. nih.gov Virtual libraries of intermediates can be screened to identify the most viable synthetic routes, saving time and resources. nih.gov

Enzyme Engineering: Advances in protein engineering allow for the modification of existing enzymes or the creation of novel ones with tailored substrate specificities and catalytic properties. pku.edu.cn An engineered reductase could be developed to specifically target the precursor to this compound with near-perfect stereocontrol.

These advancements collectively contribute to making the synthesis of complex natural products like this compound more efficient, economical, and sustainable. nih.gov

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for the complete structural assignment of organic molecules like this compound. researchgate.netjeolusa.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the proton and carbon environments within the molecule. mdpi.com For more complex structures, two-dimensional (2D) NMR techniques, including Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between protons and carbons, confirming the connectivity and stereochemistry of the molecule. mdpi.comscielo.org.mxbas.bg

The structural elucidation of this compound and related flavonoids is often achieved through a combination of these NMR experiments. nih.govscielo.org.mxbas.bg For instance, the analysis of ¹H and ¹³C NMR spectra, supported by HMQC and HMBC data, allows for the unambiguous assignment of all proton and carbon signals, solidifying the structural identification. scielo.br

Table 1: Representative NMR Data for this compound Analogs

This table presents example chemical shifts (δ) in ppm for flavonoid structures similar to this compound, illustrating the type of data obtained from NMR spectroscopy. Actual values for this compound may vary based on solvent and experimental conditions.

| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | HMBC Correlations (H→C) |

| Ring A | |||

| H-6 | 6.19 (s) | 101.9 | C-5, C-7, C-8, C-10 |

| H-8 | 6.36 (s) | 95.5 | C-6, C-7, C-9, C-10 |

| Ring B | |||

| H-2' | 7.19 (d) | 118.4 | C-2, C-4', C-6' |

| H-5' | 6.72 (d) | 115.5 | C-3', C-1' |

| H-6' | 7.25 (dd) | 131.6 | C-2, C-2', C-4' |

| Ring C | |||

| H-2 | 5.40 (dd) | 83.5 | C-3, C-4, C-1', C-9 |

| H-3 | 4.80 (d) | 72.5 | C-2, C-4, C-1' |

Data compiled from representative flavonoid structures. scielo.br

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. savemyexams.com When coupled with separation techniques, it provides a powerful analytical tool for both qualitative and quantitative analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique is widely used for the analysis of flavonoids like this compound. frontiersin.org It allows for the detection of the intact molecular ion, providing accurate molecular weight information. frontiersin.org High-resolution ESI-MS, such as ESI-FT-ICR-MS (Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry), can provide highly accurate mass measurements, enabling the determination of the elemental formula with high confidence. frontiersin.orgchromatographyonline.comrsc.org

Ultra-High Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MSn): The coupling of UHPLC with ESI-MS/MS is a powerful method for the analysis of complex mixtures containing this compound. nih.govnih.govnih.gov UHPLC provides high-resolution separation, while tandem MS (MS/MS or MSn) allows for the fragmentation of the molecular ion. nih.govnih.gov The resulting fragmentation pattern is a molecular fingerprint that can be used for definitive identification and structural elucidation. savemyexams.comchemguide.co.uklibretexts.org This technique is particularly valuable in metabolomics studies for identifying this compound and its metabolites in biological samples. frontiersin.org

The fragmentation of the molecular ion in MS/MS experiments provides valuable structural information. uni-saarland.de The fragmentation patterns are predictable and characteristic of the flavonoid structure, allowing for the identification of different structural isomers. chemguide.co.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, HMQC, HMBC)

Advanced Chromatographic Methods for Quantitative and Qualitative Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound from various sources, including plant extracts and biological fluids. longdom.org

HPLC and UHPLC are the most widely used techniques for the analysis of flavonoids, including this compound. phenomenex.comymc.euopenaccessjournals.com These methods offer high resolution, sensitivity, and reproducibility. openaccessjournals.com

HPLC: A well-established method for the quantitative analysis of this compound. nih.gov HPLC methods have been developed for the simultaneous determination of this compound along with other major constituents in plant extracts. nih.gov

UHPLC: An advanced version of HPLC that utilizes smaller particle size columns and higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity. phenomenex.comymc.euskyepharma.com UHPLC is increasingly becoming the standard for complex analyses in pharmaceutical and metabolomics research. frontiersin.orgskyepharma.com

The choice between HPLC and UHPLC depends on the specific analytical requirements, with UHPLC being preferred for high-throughput screening and the analysis of complex samples. phenomenex.com

Table 2: Comparison of HPLC and UHPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |

| Resolution | Standard | High to Ultra-High |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Excellent |

| Application | Routine quantitative analysis | Complex sample analysis, high-throughput screening |

This table summarizes the key differences between HPLC and UHPLC. phenomenex.comymc.eu

Gas chromatography is another important analytical technique, particularly when combined with mass spectrometry (GC-MS). scioninstruments.comwikipedia.org For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility before GC analysis.

GC-MS: This hyphenated technique combines the separation power of GC with the detection and identification capabilities of MS. scioninstruments.comthermofisher.com It is a robust method for the quantitative phytochemical analysis of various plant-derived compounds. researchgate.net After derivatization, GC-MS can be used to identify and quantify this compound, providing both retention time and mass spectral data for confirmation. ajgreenchem.comresearchgate.net

This compound in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. metabolon.com Both targeted and untargeted metabolomics approaches are employed to study the effects and metabolism of compounds like this compound. frontiersin.orgmetabolon.com

Advanced analytical platforms, particularly LC-MS and GC-MS, are the cornerstones of metabolomics research. creative-proteomics.comsysrevpharm.org Untargeted metabolomics can be used to generate hypotheses about the biological pathways affected by this compound by measuring the global changes in the metabolome. metabolon.com Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of metabolites, including this compound and its expected metabolic products, to validate hypotheses and understand its specific biochemical role. frontiersin.org The application of these powerful analytical techniques in metabolomics research is crucial for elucidating the mechanisms of action and the metabolic fate of this compound in biological systems. uoa.gr

Pharmacological and Biological Activities: Mechanistic Investigations

In Vitro Mechanistic Studies

Antioxidant Activity and Modulation of Reactive Species

Dihydromorin has demonstrated notable antioxidant properties and the ability to modulate reactive species in various in vitro settings. researchgate.net These activities are central to its potential biological effects, as oxidative stress is a key pathological factor in numerous inflammatory conditions. The compound's efficacy is rooted in its molecular structure, which allows it to interact with and neutralize reactive molecules. mdpi.com

The capacity of an antioxidant to scavenge free radicals is typically governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). frontiersin.orgresearchgate.net

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net The efficiency of this process is often evaluated by the bond dissociation enthalpy (BDE) of the O-H bond involved; a lower BDE indicates a greater propensity for hydrogen donation and thus higher antioxidant activity. mdpi.comfrontiersin.org For flavonoid compounds like this compound, the presence of multiple hydroxyl groups on the aromatic rings is a key structural feature for this activity. mdpi.com

Single-Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant. researchgate.net This pathway's feasibility is assessed by parameters such as the ionization potential (IP), where a lower IP facilitates electron donation. frontiersin.orgresearchgate.net Assays like the Ferric Reducing Antioxidant Power (FRAP) are based on the SET mechanism. h-brs.denih.gov

Studies have shown that this compound possesses antioxidant activity as measured by various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP. scispace.com The activity in these different assays suggests that this compound can likely act through both HAT and SET mechanisms, a common feature among polyphenolic antioxidants. mdpi.com

Beyond direct radical scavenging, this compound actively inhibits oxidative stress pathways at the cellular level. A key aspect of this is its ability to reduce the production of reactive oxygen species (ROS) by immune cells. Research has shown that this compound exhibits a strong inhibitory effect on ROS production from different types of phagocytes. researchgate.netresearchgate.net Specifically, it was found to inhibit ROS generation in luminol-enhanced chemiluminescence assays using whole blood cells, polymorphonuclear neutrophils (PMNs), and monocytes. researchgate.net This demonstrates a direct modulatory effect on the inflammatory oxidative burst of these cells. researchgate.net

The inhibitory concentrations (IC₅₀) for this activity have been quantified, highlighting its potency. researchgate.net

Inhibition of Reactive Oxygen Species (ROS) Production by this compound

| Cell Type | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| Whole Blood Cells | 7.88 | researchgate.net |

| Polymorphonuclear Neutrophils (PMNs) | 7.59 | researchgate.net |

| Monocytes | 7.24 | researchgate.net |

Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Single-Electron Transfer)

Anti-inflammatory Activity: Cellular and Molecular Basis

The anti-inflammatory properties of this compound are closely linked to its ability to modulate the function of phagocytic immune cells, which are central to the inflammatory response. researchgate.nettjdr.org

This compound has been shown to be a potent modulator of phagocyte function, influencing their migration and effector functions. researchgate.net

Inhibition of PMN Chemotaxis: Chemotaxis, the directed migration of neutrophils towards a chemical stimulus, is a critical early event in inflammation. msu.ac.th this compound exhibited a potent inhibitory effect on the chemotactic activity of PMNs when tested in a modified Boyden chamber assay. researchgate.netbvsalud.org Its IC₅₀ value was found to be 5.03 μg/mL. researchgate.netresearchgate.net

Inhibition of ROS Production: As detailed in section 5.1.1.2, this compound effectively suppresses the respiratory burst in PMNs and monocytes. researchgate.netresearchgate.net This action is a cornerstone of its anti-inflammatory effect, as the overproduction of ROS by these cells can lead to significant tissue damage during chronic inflammation. tjdr.org

Myeloperoxidase (MPO) is a critical enzyme found abundantly in the azurophilic granules of neutrophils. abcam.com During the oxidative burst, MPO utilizes hydrogen peroxide to produce highly reactive oxidants like hypochlorous acid (HOCl), which, while essential for killing pathogens, also contributes to inflammatory tissue damage. mdpi.com

This compound has been identified as a strong inhibitor of MPO activity in PMNs. researchgate.netresearchgate.net In a colorimetric assay, its inhibitory potency was significantly greater than that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.netresearchgate.net Molecular docking studies suggest that this compound's inhibitory effect may stem from its close interaction with key amino acid residues, such as Arg239 and Gln91, within the MPO active site. researchgate.netresearchgate.net

Inhibitory Effects of this compound on Phagocyte Functions

| Activity | Target | IC₅₀ of this compound (μg/mL) | IC₅₀ of Control (μg/mL) | Reference |

|---|---|---|---|---|

| Chemotaxis Inhibition | PMNs | 5.03 | 1.52 (Ibuprofen) | researchgate.netresearchgate.net |

| MPO Activity Inhibition | PMNs | 5.24 | 24.6 (Indomethacin) | researchgate.netresearchgate.netresearchgate.net |

Modulation of Phagocyte Activity (e.g., PMN Chemotaxis, ROS Production)

Antimicrobial Activity: Spectrum and Mechanisms

This compound has demonstrated antimicrobial properties, with research particularly highlighting its activity against specific bacterial pathogens. ontosight.ai The mechanisms underlying these effects are a subject of ongoing investigation, focusing on the compound's interaction with microbial structures and functions.

Antibacterial Effects Against Specific Pathogens

Investigations into the antibacterial profile of this compound have shown it to be particularly effective against certain Gram-positive bacteria. researchgate.netresearchgate.net Research has identified a strong inhibitory and bactericidal effect against Streptococcus pyogenes, a significant human pathogen. researchgate.netmicrobiochemjournal.com The activity was quantified using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). researchgate.net

In a specific study, this compound isolated from Artocarpus heterophyllus heartwoods exhibited an MIC value of 15.62 µg/mL and an MBC value of 31.25 µg/mL against Streptococcus pyogenes. researchgate.netmicrobiochemjournal.com This indicates that this compound not only inhibits the growth of this pathogen but also actively kills it at a slightly higher concentration. The findings from these studies suggest this compound's potential as an antibacterial agent. researchgate.net

Table 1: Antibacterial Activity of this compound Against Streptococcus pyogenes

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| This compound | Streptococcus pyogenes | 15.62 | 31.25 | researchgate.netmicrobiochemjournal.com |

Antifungal and Antiviral Considerations

While the antibacterial properties of this compound are documented, its efficacy as an antifungal or antiviral agent is less characterized. The plant from which this compound is often isolated, Artocarpus heterophyllus, is known to contain various compounds with antifungal and antiviral activities. microbiochemjournal.comscispace.comspandidos-publications.com However, specific studies attributing significant antifungal activity directly to this compound are limited.

In the context of antiviral activity, this compound was evaluated in molecular modeling studies for its potential to inhibit the main protease (Mpro) of SARS-CoV-2. nih.gov The results indicated that the presence of additional hydroxyl groups in this compound, when compared to the flavonoid naringenin, resulted in a decrease in binding affinity to the viral enzyme. nih.gov This suggests that while it may interact with viral targets, its inhibitory potential in this specific context might be limited compared to other flavonoids.

Enzyme Inhibition Profiles

This compound is recognized as an inhibitor of several enzymes, with its effect on tyrosinase being the most extensively studied. medchemexpress.commedchemexpress.com This inhibitory action is central to its potential applications in addressing hyperpigmentation.

Tyrosinase Inhibition and Anti-Melanogenic Mechanisms

This compound is a known inhibitor of tyrosinase, a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin. rsc.orgnih.gov By inhibiting tyrosinase, this compound can suppress the production of melanin, which is the basis for its anti-melanogenic activity. rsc.org Both the (±)2,3-cis-dihydromorin and 2,3-trans-dihydromorin stereoisomers have been shown to be potent tyrosinase inhibitors, with inhibitory activities surpassing that of kojic acid, a widely recognized tyrosinase inhibitor. nih.govtandfonline.com

Research has quantified the inhibitory potency of this compound isomers using IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies show that 2,3-trans-dihydromorin (IC50 = 21.1 μM) is a more potent inhibitor than (±)2,3-cis-dihydromorin (IC50 = 31.1 μM). nih.govnih.govtandfonline.com

Table 2: Tyrosinase Inhibitory Activity of this compound Isomers

| Compound | IC50 (µM) | Source |

|---|---|---|

| (±)2,3-cis-dihydromorin | 31.1 | nih.govtandfonline.com |

| 2,3-trans-dihydromorin | 21.1 | nih.govtandfonline.com |

| Kojic Acid (Reference) | 50.8 | nih.gov |

Competitive and Non-Competitive Inhibition Kinetics

Kinetic studies are crucial for understanding how an inhibitor interacts with an enzyme. While direct and detailed kinetic analyses for this compound are not extensively reported, the inhibition kinetics of its parent compound, morin, provide significant insights. Morin is reported to be a reversible and competitive inhibitor of tyrosinase. nih.govmdpi.comresearchgate.net

Competitive inhibition implies that the inhibitor binds to the free enzyme at its active site, thereby preventing the substrate from binding. researchgate.net The inhibition of tyrosinase by morin follows a multi-phase kinetic process. nih.govresearchgate.net This competitive mechanism is a common characteristic among many flavonol inhibitors of tyrosinase. nih.gov

Molecular Interactions with Tyrosinase Active Sites

The active site of tyrosinase contains a binuclear copper center, with two copper ions (CuA and CuB) each coordinated by three histidine residues. nih.govjst.go.jp The inhibitory action of many flavonoids, including those related to this compound, stems from their ability to chelate these copper ions, rendering the enzyme inactive. rsc.orgnih.gov The 3-hydroxy-4-keto moiety present in the structure of many flavonols is considered key to this copper-chelating ability. nih.gov

Molecular docking and spectroscopic studies on the related compound morin have revealed that it binds to a single site within the tyrosinase active site. nih.govresearchgate.net This binding is primarily stabilized by non-covalent interactions, namely hydrogen bonds and van der Waals forces. nih.govmdpi.comresearchgate.net The binding of the inhibitor induces conformational changes in the enzyme's three-dimensional structure, which further hinders substrate access to the active site. mdpi.comresearchgate.net Although this compound also possesses the 3-hydroxy-4-keto structure capable of copper chelation, it has been suggested that its additional 3-hydroxy group may create certain structural drawbacks for tyrosinase inhibition compared to other flavonoids. nih.gov

Modulation of Melanogenesis-Related Protein Expression

This compound has been shown to influence the expression of several key proteins involved in the synthesis of melanin. The primary mechanism appears to be the downregulation of Microphthalmia-associated transcription factor (MITF), a crucial regulator of melanocyte-specific gene expression. researchgate.netnih.gov This, in turn, leads to a decrease in the production of other important melanogenic enzymes.

In studies using B16F10 melanoma cells, both this compound and oxyresveratrol were found to induce the post-transcriptional degradation of MITF. researchgate.netchemfaces.com This action resulted in a significant reduction in the production of tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). researchgate.netchemfaces.com Similarly, in non-tumor melan-a cells, trans-dihydromorin demonstrated a strong inhibitory effect on melanin synthesis by suppressing the levels of tyrosinase, TRP-1, and TRP-2 through the downregulation of MITF at both the transcriptional and translational levels. researchgate.netchemfaces.com

The process of melanogenesis is complex, involving enzymes like tyrosinase, TRP-1, and TRP-2. nih.govmdpi.com Tyrosinase is the rate-limiting enzyme in this pathway. nih.gov The expression of these enzymes is controlled by MITF, which binds to specific promoter regions of their genes. nih.govmdpi.com Therefore, the ability of this compound to reduce MITF levels is a key factor in its hypopigmenting effects. researchgate.netnih.gov

Alpha-Glucosidase Inhibition

This compound has been identified as an inhibitor of alpha-glucosidase, an enzyme that plays a critical role in carbohydrate digestion and glucose absorption. nih.gov The inhibition of this enzyme can help in managing postprandial hyperglycemia, a common feature of diabetes mellitus. nih.govresearchgate.net

In a study evaluating compounds from Morus alba branches, this compound was among the substances that showed significant inhibitory activity against α-glucosidase, even more potent than the commercially available drug, acarbose. nih.gov The IC50 value for acarbose was 350.9 ± 17.94 μM, while several compounds from the plant, including this compound, exhibited stronger inhibition. nih.gov Molecular docking studies have been employed to understand the binding interactions between this compound and the active site of α-glucosidase, providing insights into its inhibitory mechanism. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has also demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling pathways. nih.govmdpi.com Overactivity of PTP1B is associated with insulin resistance, making its inhibitors potential therapeutic agents for type 2 diabetes and obesity. mdpi.comfrontiersin.orgmdpi.com

In a comparative study, this compound was shown to inhibit PTP1B. nih.gov Although its inhibitory activity was weaker than that of ursolic acid, it still presented a notable effect. nih.gov The development of PTP1B inhibitors is a significant area of research, with various strategies being explored to create potent and selective compounds. nih.govsioc-journal.cn

In Vivo Mechanistic Studies in Model Systems (Excluding Clinical Human Data)

To further understand the biological effects of this compound, researchers have utilized various model systems, including cellular and animal models. These studies provide valuable information on the compound's activity in a biological context.

Studies in Cellular Models

Cellular models are instrumental in dissecting the molecular mechanisms of action of compounds like this compound.

B16F10 melanoma cells: These cells are a widely used model for studying melanogenesis. nih.govresearchgate.net Research has shown that this compound can significantly reduce melanin content in B16F10 cells. nih.govhku.hk This effect is attributed to its ability to induce the post-transcriptional degradation of MITF, leading to decreased expression of TRP-1 and TRP-2. researchgate.netchemfaces.com

melan-a cells: As a non-tumor melanocyte cell line, melan-a cells provide a more physiologically relevant model for studying pigmentation in normal skin cells. researchgate.netchemfaces.com In these cells, trans-dihydromorin exhibited a more potent inhibition of melanin synthesis compared to its effect in B16F10 cells. researchgate.netchemfaces.comhku.hk It achieved this by downregulating MITF at both the transcription and translation levels, which in turn suppressed tyrosinase, TRP-1, and TRP-2. researchgate.netchemfaces.com

Human phagocytes: this compound has been investigated for its effects on the functions of human phagocytes, which are key components of the innate immune system. Studies have shown that this compound can inhibit the chemotactic activity of polymorphonuclear neutrophils (PMNs) and the production of reactive oxygen species by whole blood cells, PMNs, and monocytes. researchgate.net It also demonstrated a strong inhibitory effect on myeloperoxidase (MPO) activity in PMNs. researchgate.net

RAW 264.7 macrophages: This murine macrophage cell line is a common model for studying inflammation. While direct studies on this compound's effect on these cells are noted, related compounds like morin have been shown to suppress inflammatory responses in RAW 264.7 macrophages by inhibiting inflammatory mediators and NF-κB activation. scispace.complos.org

Table 1: Effects of this compound in Cellular Models

| Cell Line | Model For | Key Findings | References |

| B16F10 melanoma cells | Melanogenesis | Induces post-transcriptional degradation of MITF; Reduces TRP-1 and TRP-2 production. | researchgate.net, chemfaces.com, nih.gov, hku.hk |

| melan-a cells | Normal skin pigmentation | Stronger inhibition of melanin synthesis than in B16F10; Downregulates MITF, tyrosinase, TRP-1, and TRP-2 at transcriptional and translational levels. | researchgate.net, chemfaces.com, hku.hk |

| Human phagocytes | Innate immunity | Inhibits chemotaxis of PMNs; Reduces reactive oxygen species production; Inhibits myeloperoxidase activity. | researchgate.net |

| RAW 264.7 macrophages | Inflammation | Related compound morin suppresses inflammatory responses. | scispace.com, plos.org |

Studies in Animal Models

Zebrafish embryogenesis for melanogenesis: The zebrafish embryo is a valuable in vivo model for studying melanogenesis due to its transparent nature, allowing for easy observation of pigment development. mdpi.comidpublications.org Studies have demonstrated that trans-dihydromorin can significantly suppress melanogenesis during zebrafish embryogenesis, confirming its hypopigmenting activity in a whole-organism context. nih.govmdpi.com

Studies in Other Biological Models

Yeast models for antioxidant/anti-ageing potential: Yeast, such as Saccharomyces cerevisiae, is a well-established model organism for studying fundamental cellular processes like aging and oxidative stress, which are conserved in humans. nih.govresearchgate.net While direct studies on this compound are emerging, related flavonoids like morin have been shown to protect yeast cells against oxidative stress and extend their lifespan, suggesting a potential role for this compound in these areas as well. nih.govjournalggm.org

Structure-activity Relationship Sar Studies of Dihydromorin and Analogues

Influence of Hydroxylation Patterns and Aromatic Rings on Bioactivity

The position and number of hydroxyl (-OH) groups on the aromatic rings (A and B rings) of the flavonoid scaffold are paramount in determining the biological activity of dihydromorin and its analogues.

The 2',4'-dihydroxylation pattern in the B-ring is a characteristic feature of many active Artocarpus flavonoids, including this compound. This specific arrangement, constructing a resorcinol skeleton, is often associated with potent bioactivities. For instance, in the context of antibacterial activity, the 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring are considered important pharmacophores for activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The presence of hydroxyl groups at positions 5 and 7 in the A-ring, and particularly the o-dihydroxy group in the B-ring, are highlighted as significant contributors to the antiradical activity of flavonoids. researchgate.net

The phenyl-γ-benzopyran core structure is fundamental to the tyrosinase inhibitory activity of flavonoids. nih.govrsc.org Variations in the position and nature of substituents on the B-ring, as well as the nature of the B-ring itself, are responsible for the differences in inhibitory potency among various flavonoid analogues. nih.govrsc.org

Table 1: Influence of Hydroxylation on Bioactivity

| Structural Feature | Bioactivity Affected | Observation |

| 2',4'-Dihydroxylation (B-ring) | General Bioactivity | Characteristic of active Artocarpus flavonoids, forming a key resorcinol skeleton. |

| 5,7-Dihydroxylation (A-ring) & 4'-Hydroxylation (B-ring) | Antibacterial (anti-MRSA) | Important pharmacophoric features. mdpi.com |

| o-Dihydroxy group (B-ring) | Antiradical Activity | Significant for free radical scavenging. researchgate.net |

| Hydroxylation at C5, C7, C3', C4' | Antibacterial Activity | Enhances bacterial inhibition. mdpi.com |

| Methoxylation of hydroxyl groups | Antibacterial Activity | Generally decreases activity. mdpi.com |

| Phenyl-γ-benzopyran core | Tyrosinase Inhibition | Vital for inhibitory activity. nih.govrsc.org |

Stereochemical Effects on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govnih.gov The specific spatial orientation of functional groups can significantly impact a molecule's ability to interact with biological targets such as enzymes and receptors. nih.govfiveable.meaip.org

This compound possesses chiral centers, leading to different stereoisomers. The natural configuration of this compound is typically (2R,3R). ontosight.ai Research has indicated that different stereoisomers of flavonoid analogues can exhibit varying biological potencies. For example, studies on tyrosinase inhibition have shown that both (±)2,3-cis-dihydromorin and 2,3-trans-dihydromorin can inhibit tyrosinase activity. nih.gov This suggests that the stereochemistry at the C2 and C3 positions of the C-ring influences the inhibitory effect.

In a broader context of natural products, stereochemistry is a well-established determinant of potency and pharmacokinetic properties. nih.gov The differential activity between isomers often arises from their distinct binding affinities to target proteins. Molecular modeling studies have revealed that stereochemistry can dictate the efficiency of interaction with an enzyme's active site, potentially leading to irreversible binding and inactivation for one isomer but not another. nih.govnih.gov Furthermore, stereoselectivity can also occur at the level of cellular uptake, where transport systems may preferentially recognize and internalize specific isomers, leading to enhanced biological activity for those particular forms. nih.govnih.gov

SAR for Specific Enzyme Inhibitions (e.g., Tyrosinase, α-Glucosidase, PTP1B)

The structural features of this compound and its analogues have been extensively studied to understand their inhibitory effects on various enzymes implicated in different diseases.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin-lightening agents. nih.govjst.go.jp For flavonoids, the 3-hydroxy-4-keto moiety is considered essential for copper chelation within the enzyme's active site, often leading to competitive inhibition. rsc.org this compound, along with its related flavonols like morin, kaempferol, and quercetin, are known tyrosinase inhibitors. rsc.orgnih.gov

SAR studies on flavonoid derivatives have revealed that the flavonol class generally exhibits the most potent tyrosinase inhibitory activity, partly due to its structural similarity to the standard inhibitor, kojic acid. nih.govrsc.org The phenyl-γ-benzopyran core is crucial, with the substitution pattern on the B-ring being a key determinant of potency. nih.govrsc.org Specifically, a 2',4'-dihydroxy substitution pattern on the B-ring is a strong indicator of potent tyrosinase inhibition. Comparing this compound (a flavanonol) with its flavone analogue, norartocarpetin, which has a double bond between C2 and C3, reveals interesting insights. Norartocarpetin was found to be a more potent inhibitor of mushroom tyrosinase than this compound. mdpi.com

α-Glucosidase Inhibition:

α-Glucosidase is an intestinal enzyme involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes. researchgate.netmdpi.com Geranylated flavonoids isolated from Paulownia tomentosa, which share structural similarities with this compound, have demonstrated inhibitory activity against α-glucosidase. nih.gov SAR studies on these compounds indicated that they act as noncompetitive inhibitors. nih.gov The presence of free hydroxyl groups on the B-ring appears to be important for inhibitory potency. nih.gov

PTP1B Inhibition:

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govfrontiersin.orgresearchgate.net Geranylated flavonoids have also been identified as dual inhibitors of both PTP1B and α-glucosidase. nih.gov SAR analysis of these compounds revealed that for PTP1B inhibition, having two free hydroxyl groups at the C-3' and C-5' positions in the B-ring leads to better inhibition. nih.gov This was demonstrated by comparing a compound with these free hydroxyls to its methylated analogue, which showed significantly reduced potency. nih.gov The inhibition by these flavonoids was found to be of a mixed type. nih.gov Molecular docking studies of this compound with myeloperoxidase (MPO), another enzyme, have shown close interactions with key amino acid residues, suggesting a structural basis for its inhibitory activity that could be extrapolated to other enzymes like PTP1B. researchgate.net

Table 2: SAR for Enzyme Inhibition

| Enzyme | Key Structural Features for Inhibition | Mode of Inhibition |

| Tyrosinase | 3-hydroxy-4-keto moiety, 2',4'-dihydroxy B-ring, Phenyl-γ-benzopyran core. nih.govrsc.org | Competitive rsc.org |

| α-Glucosidase | Geranylation, Free hydroxyl groups on the B-ring. nih.gov | Noncompetitive nih.gov |

| PTP1B | Two free hydroxyl groups at C-3' and C-5' of the B-ring. nih.gov | Mixed Type nih.gov |

SAR for Antioxidant and Anti-inflammatory Activities

The antioxidant and anti-inflammatory properties of this compound and its analogues are also closely linked to their chemical structures.

Antioxidant Activity:

The antioxidant capacity of flavonoids is largely dependent on their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. researchgate.net The most important structural features for effective antiradical activity include an o-dihydroxy group in the B-ring, a C2=C3 double bond conjugated to a C4=O group in the C-ring, and hydroxyl groups at positions C3 and C5. researchgate.net

However, the influence of the C2-C3 double bond is complex. Theoretical studies have shown that for some flavonoids, the presence of this double bond (as in flavones and flavonols) enhances antiradical activity compared to their flavanone counterparts (like this compound) in weak polarity phases. researchgate.net Conversely, in polar phases, the C2-C3 double bond can weaken the antiradical activity. researchgate.net This highlights the nuanced role of this structural feature and the influence of the surrounding environment.

Anti-inflammatory Activity:

This compound has demonstrated potent anti-inflammatory effects by inhibiting processes such as neutrophil chemotaxis and the production of reactive oxygen species (ROS). researchgate.net It has also been shown to strongly inhibit the activity of myeloperoxidase (MPO), an enzyme involved in inflammation. researchgate.net

SAR studies on various flavonoid analogues for anti-inflammatory activity often point to the importance of the number and position of hydroxyl groups. neu.edu.tr For instance, in some series of anti-inflammatory compounds, the conformation of the molecule and the nature of "pharmacophore" moieties have a significant effect on activity. zsmu.edu.ua While direct SAR studies on this compound's anti-inflammatory action are specific, the general principles observed for flavonoids, such as the importance of hydroxylation patterns, are likely applicable. This compound's ability to inhibit MPO and ROS production suggests its anti-inflammatory action is at least partly mediated by its antioxidant properties. researchgate.net

Table 3: SAR for Antioxidant and Anti-inflammatory Activities

| Activity | Key Structural Features | Notes |

| Antioxidant | o-dihydroxy group in B-ring, C2=C3 double bond conjugated with C4=O, Hydroxyl groups at C3 and C5. researchgate.net | The effect of the C2=C3 double bond can vary with the polarity of the medium. researchgate.net |

| Anti-inflammatory | Inhibition of MPO and ROS production. researchgate.net | The conformation and hydroxylation patterns are generally important for flavonoids. zsmu.edu.ua |

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. diva-portal.org This method is instrumental in understanding how dihydromorin interacts with various protein targets.

Prediction of Binding Affinity and Modes with Target Proteins

Molecular docking studies have been pivotal in predicting how this compound and similar flavonoids interact with key enzymatic targets, providing insights into their inhibitory potential. These computational analyses calculate the binding energy, which indicates the strength of the interaction, and identify the specific amino acid residues involved in the binding.

α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B): In silico molecular docking simulations are frequently used to investigate the binding of natural compounds to α-glucosidase and PTP1B, enzymes implicated in diabetes. mdpi.comnih.gov These studies often reveal that the inhibitory activity of compounds is correlated with their binding energy. For instance, studies on related flavonoids have shown that lower binding energies with α-glucosidase and PTP1B correspond to higher inhibitory activity. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with residues in the active or allosteric sites of the enzymes. mdpi.com

Tyrosinase: Molecular docking has been employed to understand the interaction between flavonoids and tyrosinase, a key enzyme in melanin synthesis. These studies help to elucidate the structural basis for the tyrosinase inhibitory activity of these compounds.

Myeloperoxidase (MPO): While specific docking studies on this compound with MPO are not extensively detailed in the provided context, the general approach involves docking the ligand into the enzyme's active site to predict binding affinity and key interactions.

Interactive Table: Predicted Binding Affinities of Flavonoids with Target Proteins (Illustrative)

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| This compound (Hypothetical) | α-Glucosidase | -7.5 | ASP215, GLU277, ARG442 |

| This compound (Hypothetical) | PTP1B | -8.2 | CYS215, ASP181, PHE182 |

Note: The data in this table is illustrative and based on typical values found for similar flavonoids in computational studies. Actual values for this compound would require specific computational experiments.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. columbia.edu It has become a powerful tool in chemistry and materials science to predict molecular properties and reaction mechanisms. columbia.edusioc-journal.cn

Quantum Chemical Calculations of Electronic Properties

DFT calculations provide valuable information about the electronic properties of molecules like this compound, which are crucial for understanding their reactivity and antioxidant capacity.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.netaustinpublishinggroup.com A smaller energy gap generally implies higher reactivity. mdpi.com

Bond Dissociation Enthalpy (BDE): BDE is the energy required to break a specific bond homolytically. For antioxidant flavonoids, the BDE of the O-H bonds in their hydroxyl groups is a critical parameter. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, signifying greater antioxidant potential.

Ionization Potential (IP): IP is the energy required to remove an electron from a molecule. A lower IP suggests that the molecule can more readily donate an electron, a key mechanism in antioxidant activity.

Proton Dissociation Enthalpy (PDE): PDE relates to the ease of losing a proton from a molecule. In the context of antioxidants, this is relevant for the Sequential Proton-Loss Electron Transfer (SPLET) mechanism.

Interactive Table: Calculated Electronic Properties of a Flavonoid (Illustrative)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| O-H Bond Dissociation Enthalpy | 78 kcal/mol | Hydrogen atom donating ability |

Note: This table presents illustrative data for a generic flavonoid. Specific DFT calculations are required to obtain these values for this compound.

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. nih.govrsc.orgnih.gov

Radical Scavenging Pathways: For antioxidants like this compound, DFT can be used to elucidate the thermodynamics and kinetics of different radical scavenging mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). By calculating the enthalpies and activation barriers for each pathway, researchers can determine the most favorable mechanism for radical scavenging in different environments (gas phase vs. solvents).

Predictive Modeling and Virtual Screening for this compound Analogues

Computational approaches are increasingly used to screen large libraries of compounds for potential biological activity and to design new molecules with enhanced properties.

Predictive Modeling: Machine learning and quantitative structure-activity relationship (QSAR) models can be developed based on existing data for flavonoids. atomwise.comrjpbr.com These models use calculated molecular descriptors (including those from DFT) to predict the biological activity of new or untested compounds.

Virtual Screening: Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. diva-portal.orgnih.gov Starting with the known structure of this compound, virtual screening can be employed to search for analogues in large compound databases that may have improved binding affinity or other desirable properties. researchgate.netschrodinger.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Dihydromorin Derivatives and Analogues: Synthesis and Bioactivity

Design and Synthesis of Dihydromorin Analogues with Modified Scaffolds

The fundamental structure of this compound, a 5,7,2',4'-tetrahydroxyflavanonol, offers multiple sites for chemical modification. The design of analogues typically focuses on altering the substitution patterns on the A and B rings or modifying the heterocyclic C-ring to investigate and optimize structure-activity relationships (SAR).

The synthesis of this compound analogues and other flavonoids is often achieved through well-established synthetic routes, with the Claisen-Schmidt condensation being a cornerstone method. gu.seresearchgate.net This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (providing the A-ring and part of the C-ring) with a substituted benzaldehyde (providing the B-ring and the remaining carbon of the C-ring) to form a chalcone intermediate. gu.seresearchgate.net

The general synthetic pathway can be described as:

Chalcone Formation : A suitably substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH). The choice of substituents on these starting materials dictates the final substitution pattern of the A and B rings of the resulting flavonoid.

Cyclization to Flavanone : The intermediate chalcone undergoes an intramolecular cyclization reaction to form the flavanone scaffold. This can be promoted under acidic or basic conditions.

Introduction of the 3-hydroxyl group : For flavanonols like this compound, the hydroxyl group at the C3 position is introduced. A common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidation of the chalcone intermediate with alkaline hydrogen peroxide prior to or during cyclization. gu.se

By strategically selecting different substituted benzaldehydes and 2'-hydroxyacetophenones, a diverse library of this compound analogues with modified scaffolds can be generated. For example, using a benzaldehyde with a different hydroxylation or alkoxylation pattern would result in an analogue with a modified B-ring. Similarly, modifications to the 2'-hydroxyacetophenone would alter the A-ring. This synthetic flexibility is crucial for exploring the chemical space around the this compound scaffold and for creating derivatives for biological screening. researchgate.netjournal-jop.org

Comparative Biological Activity Assessment of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their structural features. Comparative assessments against the parent compound and other related flavonoids reveal key structure-activity relationships.

Tyrosinase Inhibition: this compound is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis. However, its potency can be significantly altered by small structural changes. For instance, a study comparing several flavonoids isolated from Artocarpus heterophyllus found that the flavanone artocarpanone (IC₅₀ of 2.0 µM) was a much more potent tyrosinase inhibitor than this compound (IC₅₀ > 50 µM). jst.go.jp The absence of the 3-hydroxyl group and a different B-ring substitution pattern in artocarpanone contribute to this difference in activity. Furthermore, comparison with its flavone analogue, morin, which has an unsaturated C2-C3 bond, shows that this bond can influence antioxidant potential, a related activity. frontiersin.org The lack of the C2-C3 double bond in this compound, despite having five hydroxyl groups, leads to a drop in its antioxidant potential compared to morin, suggesting the resonance capability of the C-ring is important for this activity. frontiersin.org

Table 1: Comparative Tyrosinase Inhibitory Activity of this compound and Related Flavonoids IC₅₀ values represent the concentration required for 50% inhibition.

| Compound | Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | Flavanonol | > 50 | jst.go.jp |

| Artocarpanone | Flavanone | 2.0 ± 0.1 | jst.go.jp |

| Steppogenin | Flavanone | 7.5 ± 0.5 | jst.go.jp |

| Norartocarpetin | Flavanone | > 50 | jst.go.jp |

| Liquiritigenin | Flavanone | 22.0 ± 2.5 | jst.go.jp |

Antibacterial Activity: this compound exhibits notable antibacterial properties. A study found it had a strong inhibitory effect against Streptococcus pyogenes, with a Minimum Inhibitory Concentration (MIC) of 15.62 µg/mL and a Minimum Bactericidal Concentration (MBC) of 31.25 µg/mL. researchgate.net In the same study, its analogue norartocarpetin showed no activity, highlighting the importance of the specific this compound structure for this effect. researchgate.net General SAR studies on flavonoids have shown that for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, the 5,7-dihydroxylation pattern on the A-ring and 4'-hydroxylation on the B-ring are crucial pharmacophoric features. mdpi.com this compound possesses the 5,7-dihydroxy A-ring but has a 2',4'-dihydroxy B-ring, which may explain its specific spectrum of activity.

Table 2: Antibacterial Activity of this compound vs. Norartocarpetin MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| This compound | Streptococcus pyogenes | 15.62 | 31.25 | researchgate.net |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Novel this compound-Inspired Compounds

Modern drug discovery often employs computational methods to accelerate the design and optimization of lead compounds. Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two such powerful strategies that can be applied to develop novel inhibitors inspired by the this compound scaffold.

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the biological target (e.g., an enzyme) to design molecules that can bind to it with high affinity and specificity. frontiersin.org Molecular docking is a primary tool in SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand to its target.

In silico studies have explored the interaction of this compound with various protein targets.

Myeloperoxidase (MPO): A molecular docking study of this compound with the crystal structure of MPO, an enzyme involved in inflammation, revealed close interactions with key amino acid residues Arg239 and Gln91 in the active site. researchgate.net This provides a structural basis for its observed MPO inhibitory activity and a starting point for designing analogues with improved interactions.

Tyrosinase-Related Protein 1 (TRP1): In another study, this compound was docked into the binding pocket of TRP1, an enzyme related to tyrosinase. The simulation showed hydrogen bonding with the amino acid Asn205 and calculated a free energy of binding of -6.16 kcal/mol. researchgate.net

These docking results provide a virtual snapshot of how this compound fits into the active site of its targets, highlighting the key intermolecular interactions responsible for its biological activity. This information is invaluable for designing new analogues where the scaffold is modified to enhance these interactions or to form new ones, potentially leading to more potent and selective inhibitors. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These approaches use the knowledge of a set of known active molecules (ligands) to derive a model that predicts the activity of new, untested compounds. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) is a prominent LBDD method that correlates variations in the physicochemical properties of compounds with their biological activities. journal-jop.orgnih.gov

For this compound, a 3D-QSAR model could be developed using a series of its synthesized analogues with known antibacterial or tyrosinase inhibitory activities. Such a model could generate contour maps that indicate where steric bulk, positive or negative electrostatic charges, or hydrogen-bonding features are likely to increase or decrease biological activity. nih.gov These models serve as a predictive tool to prioritize the synthesis of the most promising new analogues, saving time and resources in the discovery process. frontiersin.org By combining the structural insights from this compound and its active analogues, these computational approaches pave the way for the rational design of novel and more effective therapeutic agents.

Future Research Horizons for the Flavonoid this compound

As scientific inquiry into the therapeutic potential of natural compounds continues to expand, the flavonoid this compound has emerged as a molecule of significant interest. While initial studies have illuminated some of its biological activities, a vast landscape of unexplored research avenues remains. Future investigations are poised to delve deeper into its molecular interactions, sustainable production, and synergistic potential, promising to unlock a more comprehensive understanding of this multifaceted compound.

Q & A

Q. How can user involvement (e.g., peer review) improve the interpretation of this compound-related data?

- Methodological Answer : Present raw datasets to interdisciplinary panels (e.g., enzymologists, pharmacologists) to identify overlooked variables (e.g., pH sensitivity, metal ion interference). Incorporate feedback into revised statistical models (e.g., multivariate regression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |